molecular formula C17H33N3O4 B3323492 tert-Butyl N-{[4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-4-yl]methyl}carbamate CAS No. 1638767-54-0

tert-Butyl N-{[4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-4-yl]methyl}carbamate

Cat. No.: B3323492
CAS No.: 1638767-54-0
M. Wt: 343.5 g/mol
InChI Key: SOYVXRFPVVZFRZ-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-4-yl]methyl}carbamate is a piperidine-based compound featuring two tert-butoxycarbonyl (Boc) protecting groups. The Boc groups are strategically positioned on the piperidine ring and its methylene side chain, conferring steric protection to amine functionalities. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting molecules. Its structural rigidity and acid-labile Boc groups make it amenable to controlled deprotection under mild acidic conditions, enabling selective functionalization in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O4/c1-15(2,3)23-13(21)19-11-17(7-9-18-10-8-17)12-20-14(22)24-16(4,5)6/h18H,7-12H2,1-6H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYVXRFPVVZFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-54-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

tert-Butyl N-{[4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-4-yl]methyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C14H26N4O4
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 1253420-36-8
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, a piperidine moiety, and a carbamate functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit enzymes such as aspartate transcarbamoylase (ATCase), which is crucial in pyrimidine biosynthesis. The inhibition mechanism involves binding to the enzyme and stabilizing it in an inactive conformation, thus preventing substrate access .

Antioxidant Properties

The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role. For instance, studies on similar compounds have shown a reduction in reactive oxygen species (ROS) levels and protection against mitochondrial dysfunction .

Efficacy in Cell Models

In vitro studies using cell lines have demonstrated that this compound can reduce cell death induced by toxic agents. For example, it has been shown to protect astrocytes from amyloid-beta-induced toxicity by modulating inflammatory responses and reducing TNF-alpha levels .

Case Studies

  • Neuroprotection : In a study involving astrocytes exposed to amyloid-beta, the compound significantly decreased cell death and inflammation markers, suggesting its potential as a neuroprotective agent against Alzheimer’s disease.
  • Antimicrobial Activity : Another study explored the antimicrobial properties of derivatives of this compound, revealing moderate activity against certain bacterial strains, indicating potential for development into antibiotic therapies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced ROS levels
NeuroprotectionDecreased cell death in astrocytes
Enzyme InhibitionInhibition of aspartate transcarbamoylase
AntimicrobialModerate activity against bacterial strains

Scientific Research Applications

Peptide Synthesis

The Boc group is widely used in peptide synthesis as a protecting group for amines. The compound can be utilized to synthesize peptides with specific amino acid sequences, facilitating the study of protein structure and function.

Case Study:
A study demonstrated the successful incorporation of tert-butyl N-{[4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-4-yl]methyl}carbamate into a peptide chain, resulting in enhanced stability and solubility of the peptide product .

Drug Development

The compound has potential applications in drug design, particularly in developing inhibitors for various biological targets. Its ability to form stable interactions with target proteins can lead to the discovery of new therapeutic agents.

Case Study:
In a recent investigation, researchers explored the use of this compound as a scaffold for designing small-molecule inhibitors targeting specific enzymes involved in cancer progression. The results indicated promising inhibitory activity, warranting further development .

Bioconjugation Techniques

Due to its reactive functional groups, this compound can be employed in bioconjugation strategies, allowing for the attachment of drug molecules to biomolecules such as antibodies or proteins.

Case Study:
A research team successfully utilized this compound to create targeted drug delivery systems by conjugating anticancer agents to monoclonal antibodies, enhancing the therapeutic efficacy against tumor cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

The piperidine scaffold is a common motif in medicinal chemistry. Modifications to its substituents significantly influence physicochemical properties and biological interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperidine-Based Boc-Protected Compounds
Compound Name (IUPAC) Substituent on Piperidine Molecular Weight (g/mol)* Key Properties Reference
tert-Butyl N-{[4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-4-yl]methyl}carbamate Boc-protected aminomethyl ~371.5 High lipophilicity; stable under basic conditions; acid-labile deprotection -
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl ~271.3 Reduced steric bulk; faster deprotection under acidic conditions
tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate Hydroxyl ~258.3 Enhanced polarity; potential for hydrogen bonding; oxidative sensitivity
tert-Butyl N-[(4-ethylpiperidin-4-yl)methyl]carbamate Ethyl ~256.4 Increased lipophilicity; improved membrane permeability
tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate (AM-2297) Boc-protected aminoethyl ~316.4 Extended side chain; flexibility for target binding

*Molecular weights are approximate and calculated based on standard atomic masses.

Functional Group Impact on Reactivity and Stability

  • Boc vs. Acetyl Protection : The acetyl group in tert-butyl (1-acetylpiperidin-4-yl)carbamate offers less steric hindrance compared to Boc, enabling easier access to the amine during deprotection. However, acetylated amines are less stable under basic conditions, limiting their utility in alkaline reaction environments.
  • Hydroxyl Substituent : The hydroxyl group in tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate introduces polarity, enhancing aqueous solubility. This property is advantageous for formulations but may necessitate additional stabilization steps to prevent oxidation.
  • However, this comes at the cost of reduced solubility in polar solvents.

Physicochemical Properties

  • Solubility : The hydroxyl analog demonstrates the highest aqueous solubility (estimated logP ~1.2), whereas the ethyl-substituted compound is more lipophilic (logP ~2.8). The target compound’s logP (~3.1) reflects its balanced solubility in organic media.
  • Deprotection Efficiency : The acetylated derivative deprotects rapidly in HCl/MeOH (2 hours), while the Boc groups in the target compound require longer exposure (4–6 hours) to achieve full cleavage .

Q & A

Basic: What are the key synthetic steps for preparing tert-Butyl N-{[4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-4-yl]methyl}carbamate?

Methodological Answer:
The synthesis typically involves a multi-step sequence:

Piperidine Functionalization: React a piperidine derivative with a bromobenzyl halide to introduce the benzyl group at the 4-position of the piperidine ring.

Carbamate Formation: Treat the intermediate with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., sodium hydride or triethylamine) to install the Boc-protected carbamate group .

Purification: Use column chromatography or recrystallization to isolate the final product.
Critical Parameters: Maintain anhydrous conditions with inert gas (N₂/Ar) to prevent hydrolysis of sensitive intermediates .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the structure by resolving signals for tert-butyl groups (~1.4 ppm), piperidine protons (δ 2.5–3.5 ppm), and carbamate carbonyls (~155 ppm in ¹³C) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion).
  • Infrared (IR) Spectroscopy: Identify carbamate C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Temperature Control: Conduct carbamation steps at 0–25°C to minimize side reactions (e.g., overprotection or decomposition) .
  • Catalyst Screening: Test bases like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency for Boc protection .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and improve solubility .
  • Yield Tracking: Compare yields under varying conditions using quantitative NMR or HPLC to identify optimal parameters .

Advanced: How do structural modifications at the piperidine ring influence biological activity?

Methodological Answer:

  • Substituent Effects: Replace the bromobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter binding affinity to bacterial enzymes or cancer targets .
  • Piperidine Rigidity: Introduce sp³-hybridized substituents to restrict conformational flexibility, potentially enhancing target selectivity .
  • Bioactivity Assays: Test modified analogs in enzyme inhibition assays (e.g., bacterial dihydrofolate reductase) or cytotoxicity screens (e.g., against HeLa cells) to correlate structure-activity relationships (SAR) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays: Validate antimicrobial activity using both agar diffusion (qualitative) and MIC (quantitative) assays to confirm dose-dependent effects .
  • Off-Target Profiling: Use proteome-wide screening (e.g., affinity chromatography-MS) to identify unintended interactions that may explain variability .
  • Batch Reproducibility: Ensure compound purity (>95% by HPLC) and confirm stereochemistry (via chiral HPLC or X-ray crystallography) to exclude impurities as confounding factors .

Basic: What are the best practices for storing and handling this compound?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂) at –20°C to prevent Boc group hydrolysis .
  • Moisture Control: Use desiccants (e.g., silica gel) in storage cabinets .
  • Safety Protocols: Wear nitrile gloves and safety goggles during handling; avoid exposure to heat (>50°C) or open flames .

Advanced: What strategies are effective for scaling up synthesis without compromising purity?

Methodological Answer:

  • Continuous Flow Chemistry: Implement flow reactors for Boc protection steps to enhance mixing and heat transfer, reducing side products .
  • In-Line Analytics: Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions .
  • Crystallization Optimization: Screen anti-solvents (e.g., hexane/ethyl acetate mixtures) to improve crystal habit and purity during recrystallization .

Advanced: How can computational methods aid in predicting the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock or Schrödinger Suite to model interactions with bacterial enzyme active sites (e.g., DNA gyrase) .
  • MD Simulations: Perform 100-ns simulations to assess binding stability and identify key residues for mutagenesis validation .
  • QSAR Modeling: Train models on analog datasets to predict bioactivity and prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-{[4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-4-yl]methyl}carbamate
Reactant of Route 2
tert-Butyl N-{[4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-4-yl]methyl}carbamate

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